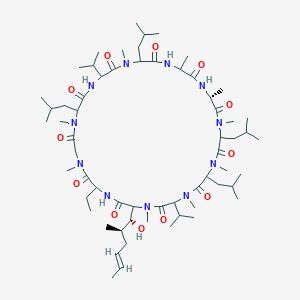

cyclosporine A

Vue d'ensemble

Description

Cyclosporin A is a cyclic undecapeptide with a molecular weight of 1202.6 Daltons. It was first isolated from the fungus Tolypocladium inflatum in 1970 by Borel and Stahelin. This compound is known for its potent immunosuppressive properties, which have revolutionized organ transplantation by preventing graft rejection. Cyclosporin A is also used in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and Crohn’s disease .

Mécanisme D'action

Target of Action

Cyclosporin A (CsA) is a potent immunosuppressant that primarily targets T cells . Its primary target is the cellular protein cyclophilin . Cyclophilin plays a crucial role in the immune response, particularly in T-cell activation .

Mode of Action

CsA binds to the receptor cyclophilin-1 inside cells, forming a complex known as cyclosporine-cyclophilin . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of the nuclear factor of activated T-cells (NF-AT), a transcription factor . By blocking calcineurin, CsA prevents the induction of genes encoding for cytokines and their receptors .

Biochemical Pathways

CsA affects several biochemical pathways. It blocks both p38 and c-Jun N-terminal kinase (JNK) pathways in addition to its calcineurin blocking activity . The Mitogen-Activated Protein Kinase (MAPK) pathway, a mechanism in eukaryotic signaling cascade, is also affected .

Pharmacokinetics

CsA exhibits variable bioavailability due to its high lipid solubility . It is extensively distributed to extravascular tissues . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins . The absorption of CsA is slow and incomplete, predominantly taking place in the upper part of the small intestine .

Result of Action

The result of CsA’s action is the inhibition of T cell activation, which prevents organ transplant rejection and treats various inflammatory and autoimmune conditions . It is used in organ and bone marrow transplants as well as inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis .

Action Environment

The action of CsA can be influenced by environmental factors. For instance, concerns have been raised about changes to the bioavailability and activity of CsA resulting from its binding to lipoproteins . Decreased CsA activity and increased toxicity have been observed in patients with hyperlipidemia . Furthermore, the literature has reported a paradoxical effect of low dosage of CsA, suggesting that these low doses appear to have immunomodulatory properties, with different effects from high doses on CD8+ T lymphocyte activation, auto-immune diseases, graft-vs.-host disease, and cancer .

Applications De Recherche Scientifique

Cyclosporin A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is used to study the immune system and its regulation. In medicine, cyclosporin A is used to prevent organ transplant rejection and treat autoimmune diseases. It is also being investigated for its potential use in treating cancer and other diseases .

Analyse Biochimique

Biochemical Properties

Cyclosporin A’s immunosuppressive properties arise from its strong binding to cyclophilins, a family of peptidyl-prolyl isomerases . This binding leads to the inhibition of the protein calcineurin by the binary Cyclosporin A/Cyclophilin complex . The detailed structural analysis of the human cyclophilin isomerase explains why cyclophilin activity against short peptides is correlated with an ability to ligate Cyclosporin A .

Cellular Effects

Cyclosporin A primarily acts on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .

Molecular Mechanism

The molecular mechanism of Cyclosporin A involves the formation of a binary complex with cyclophilins, which then inhibits the protein calcineurin . This inhibition selectively leads to transcription of these and not other proteins .

Temporal Effects in Laboratory Settings

It is known that the effects of Cyclosporin A are long-lasting due to its strong binding to cyclophilins .

Metabolic Pathways

Cyclosporin A is involved in several metabolic pathways due to its interaction with cyclophilins

Subcellular Localization

It is known that Cyclosporin A binds strongly to cyclophilins, which are found in various compartments within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclosporin A is synthesized through a complex process involving the non-ribosomal peptide synthetase (NRPS) system. The synthesis involves the activation, modification, and polymerization of amino acids, with seven of the eleven amide nitrogens in the backbone being N-methylated.

Industrial Production Methods: Industrial production of cyclosporin A is primarily achieved through submerged fermentation using fungal species like Tolypocladium inflatum. The fermentation process is optimized to enhance the yield of cyclosporin A, which is then extracted and purified for medical use .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce its toxicity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of cyclosporin A include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .

Major Products Formed: The major products formed from the chemical reactions of cyclosporin A include various analogues with modified immunosuppressive properties. These analogues are studied for their potential use in different therapeutic applications .

Comparaison Avec Des Composés Similaires

Cyclosporin A is often compared with other immunosuppressive compounds like tacrolimus, sirolimus, and mycophenolate mofetil. While all these compounds have immunosuppressive properties, cyclosporin A is unique due to its specific mechanism of action involving calcineurin inhibition. Tacrolimus also inhibits calcineurin but binds to a different protein, FKBP-12. Sirolimus and mycophenolate mofetil, on the other hand, inhibit different pathways involved in T-cell activation .

List of Similar Compounds:- Tacrolimus

- Sirolimus

- Mycophenolate mofetil

Cyclosporin A stands out due to its unique structure and specific mechanism of action, making it a valuable compound in both clinical and research settings.

Activité Biologique

Cyclosporin A (CsA) is a cyclic undecapeptide that has garnered significant attention due to its diverse biological activities, particularly in immunosuppression and modulation of immune responses. Originally derived from the fungus Tolypocladium inflatum, CsA is primarily known for its role in preventing organ transplant rejection and treating autoimmune diseases. This article delves into the biological activity of CsA, exploring its mechanisms, therapeutic applications, and research findings.

Cyclosporin A exerts its effects primarily through inhibition of T-cell activation. It binds to cyclophilin, forming a complex that inhibits calcineurin, a calcium-dependent phosphatase. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of nuclear factor of activated T-cells (NFAT), which is crucial for the transcription of interleukin-2 (IL-2) and other cytokines involved in T-cell activation.

Key Mechanisms:

- Inhibition of T-cell Activation : High doses of CsA selectively block T-cell receptor-induced proliferation and cytokine production, effectively suppressing immune responses .

- Immunomodulatory Effects : At low doses, CsA can paradoxically activate certain immune responses, inducing pro-inflammatory cytokines such as IL-12 and TNF-α .

Biological Activities

The biological activities of CsA extend beyond immunosuppression:

- Anti-inflammatory : CsA reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

- Antifungal : It exhibits antifungal properties, making it useful in treating fungal infections.

- Antiparasitic : CsA has shown effectiveness against certain parasitic infections .

Therapeutic Applications

Cyclosporin A is utilized in various clinical settings:

- Organ Transplantation : CsA is a cornerstone in preventing graft rejection post-transplant.

- Autoimmune Diseases : It is employed in conditions like rheumatoid arthritis and psoriasis.

- Ocular Disorders : CsA is used in treating dry eye syndrome by modulating the immune response in ocular tissues .

Case Studies and Research Findings

Recent studies have highlighted both the efficacy and complexities of CsA treatment:

- A study demonstrated that low-dose CsA could enhance immune responses in specific contexts, challenging the traditional view that it solely suppresses immunity .

- Research into liposomal formulations of CsA has shown improved bioavailability and reduced side effects, suggesting potential for enhanced therapeutic applications .

Summary Table of Biological Activities and Applications

| Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Immunosuppression | Inhibition of T-cell activation | Organ transplantation |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Autoimmune diseases |

| Antifungal | Direct action against fungal pathogens | Fungal infections |

| Antiparasitic | Inhibition of parasitic growth | Parasitic infections |

| Ocular therapy | Modulation of immune response | Dry eye syndrome |

Propriétés

Numéro CAS |

59865-13-3 |

|---|---|

Formule moléculaire |

C62H111N11O12 |

Poids moléculaire |

1202.6 g/mol |

Nom IUPAC |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1S,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 |

Clé InChI |

PMATZTZNYRCHOR-NSJDOISKSA-N |

SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

SMILES isomérique |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

SMILES canonique |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Apparence |

white solid powder |

Key on ui application |

For prevention or treatment of organ (kidney, liver, and heart) transplant and tissue transplant rejection, rheumatoid arthritis, severe psoriasis. |

Point d'ébullition |

1293.8±65.0 °C at 760 mmHg |

Color/Form |

Forms white prismatic crystals from acetone |

melting_point |

298 to 304 °F (NTP, 1992) 148-151 °C |

Key on ui other cas no. |

59865-13-3 |

Description physique |

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992) White solid; [Merck Index] White powder; [MSDSonline] |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

(R-(R*,R*-(E)))-Cyclic(L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-alpha-aminobutyryl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Slightly soluble (NTP, 1992) Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether Sol in chloroform |

Source |

Synthetic |

Synonymes |

Ciclosporin CsA Neoral CsA-Neoral CsANeoral CyA NOF CyA-NOF Cyclosporin Cyclosporin A Cyclosporine Cyclosporine A Neoral OL 27 400 OL 27-400 OL 27400 Sandimmun Sandimmun Neoral Sandimmune |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.